molecular formula C21H18N4O4 B2395206 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899399-50-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2395206
CAS No.: 899399-50-9
M. Wt: 390.399
InChI Key: JEBGVLOUWJSKMD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including enzyme inhibition studies and other pharmacological evaluations.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzodioxin moiety : This part contributes to the compound's ability to interact with biological targets.
  • Dihydropyrido and pyrrolo-pyrimidine cores : These structures are known for their roles in various biological activities.

Enzyme Inhibition

Research has shown that derivatives of the benzodioxin structure exhibit significant enzyme inhibitory properties. For instance:

  • A study synthesized various sulfonamides containing the benzodioxin moiety and evaluated their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. The results indicated potential therapeutic applications for type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) treatment due to their enzyme inhibition capabilities .

Lipid Peroxidation Inhibition

Another series of studies focused on compounds similar to this compound. These compounds were evaluated for their ability to inhibit lipid peroxidation:

  • Certain derivatives showed up to 45 times greater activity than standard inhibitors like probucol against human low-density lipoprotein (LDL) copper-induced peroxidation . This suggests a potential role in cardiovascular health.

Calcium Antagonist Properties

Some derivatives were also noted for their calcium antagonist properties:

  • Compounds demonstrated comparable potency to flunarizine in inhibiting calcium influx, indicating potential applications in treating conditions related to calcium dysregulation .

Case Study 1: Enzyme Inhibition in T2DM

In a controlled study involving synthesized sulfonamides derived from the benzodioxin framework:

  • Objective : To assess the inhibitory effects on α-glucosidase.
  • Findings : Several compounds displayed significant inhibition rates, suggesting their utility in managing postprandial hyperglycemia in T2DM patients.

Case Study 2: Cardiovascular Applications

A separate investigation into lipid peroxidation inhibitors included testing compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo:

  • Objective : To evaluate protective effects against oxidative stress in LDL.
  • Results : The most active compounds not only inhibited lipid peroxidation but also demonstrated hypolipidemic effects in vivo at doses of 100 and 300 mg/kg .

Data Table

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 25Lipid Peroxidation Inhibition5
Compound 36Calcium AntagonistComparable to Flunarizine
N-(Benzodioxin-Sulfonamide)α-glucosidase InhibitionSignificant Inhibition

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-12-3-6-18-23-19-14(21(27)25(18)11-12)10-15(24(19)2)20(26)22-13-4-5-16-17(9-13)29-8-7-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBGVLOUWJSKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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